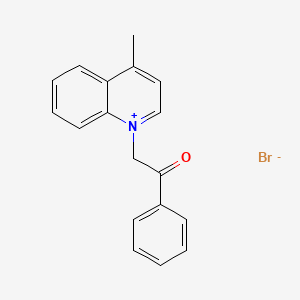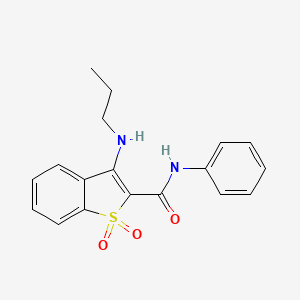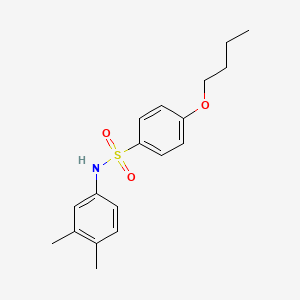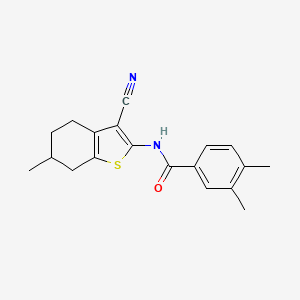![molecular formula C23H23N3O6 B5156618 3-{[4-(2-ethylphenyl)-1-piperazinyl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one](/img/structure/B5156618.png)
3-{[4-(2-ethylphenyl)-1-piperazinyl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(2-ethylphenyl)-1-piperazinyl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one, also known as Xanomeline, is a drug that belongs to the class of muscarinic acetylcholine receptor agonists. It was first synthesized by Eli Lilly and Company in the 1990s and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
3-{[4-(2-ethylphenyl)-1-piperazinyl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one acts as a selective agonist for the M1 and M4 subtypes of muscarinic acetylcholine receptors. Activation of these receptors has been shown to improve cognitive function and memory and to reduce psychotic symptoms in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of acetylcholine in the brain, which is thought to be responsible for its cognitive-enhancing effects. It has also been shown to increase the release of dopamine and other neurotransmitters, which may contribute to its antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[4-(2-ethylphenyl)-1-piperazinyl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one is a potent and selective muscarinic acetylcholine receptor agonist, making it a valuable tool for studying the physiological and biochemical effects of muscarinic receptor activation. However, its relatively low solubility and stability in aqueous solutions can make it difficult to work with in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on 3-{[4-(2-ethylphenyl)-1-piperazinyl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one. One area of interest is the development of more stable and soluble analogs of this compound that can be used in laboratory experiments and clinical trials. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as Parkinson's disease and depression. Finally, further research is needed to elucidate the precise mechanisms by which this compound exerts its cognitive-enhancing and antipsychotic effects.
Métodos De Síntesis
The synthesis of 3-{[4-(2-ethylphenyl)-1-piperazinyl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one involves several steps, including the reaction of 8-methoxy-6-nitro-2H-chromen-2-one with 4-(2-ethylphenyl)-1-piperazinecarboxylic acid to form the corresponding amide. This amide is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N,N-dimethylformamide dimethyl acetal to yield this compound.
Aplicaciones Científicas De Investigación
3-{[4-(2-ethylphenyl)-1-piperazinyl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce psychotic symptoms in patients with schizophrenia.
Propiedades
IUPAC Name |
3-[4-(2-ethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-3-15-6-4-5-7-19(15)24-8-10-25(11-9-24)22(27)18-13-16-12-17(26(29)30)14-20(31-2)21(16)32-23(18)28/h4-7,12-14H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQYLWXLBOYAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)
![methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B5156548.png)



![ethyl {5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156576.png)
![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)
![N-[(butylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5156579.png)
![4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B5156581.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5156594.png)
![5-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5156607.png)
![N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide](/img/structure/B5156612.png)
